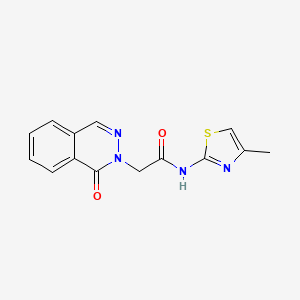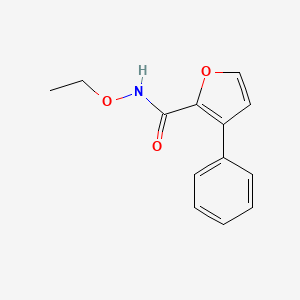
N-(4-methyl-1,3-thiazol-2-yl)-2-(1-oxophthalazin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methyl-1,3-thiazol-2-yl)-2-(1-oxophthalazin-2-yl)acetamide, also known as MTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTA is a thiazole-containing compound that has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
作用機序
The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-2-(1-oxophthalazin-2-yl)acetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in inflammation. N-(4-methyl-1,3-thiazol-2-yl)-2-(1-oxophthalazin-2-yl)acetamide has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory prostaglandins. N-(4-methyl-1,3-thiazol-2-yl)-2-(1-oxophthalazin-2-yl)acetamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the regulation of inflammatory gene expression.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, N-(4-methyl-1,3-thiazol-2-yl)-2-(1-oxophthalazin-2-yl)acetamide has been found to exhibit a range of other biochemical and physiological effects. Studies have shown that N-(4-methyl-1,3-thiazol-2-yl)-2-(1-oxophthalazin-2-yl)acetamide can induce apoptosis (programmed cell death) in cancer cells, and may therefore have potential as an anti-cancer agent. N-(4-methyl-1,3-thiazol-2-yl)-2-(1-oxophthalazin-2-yl)acetamide has also been found to have neuroprotective effects, and may be useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of N-(4-methyl-1,3-thiazol-2-yl)-2-(1-oxophthalazin-2-yl)acetamide for lab experiments is its versatility. N-(4-methyl-1,3-thiazol-2-yl)-2-(1-oxophthalazin-2-yl)acetamide has been found to exhibit a range of biological activities, making it a potentially useful tool for studying a variety of biological processes. However, one limitation of N-(4-methyl-1,3-thiazol-2-yl)-2-(1-oxophthalazin-2-yl)acetamide is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
将来の方向性
There are a number of potential future directions for research on N-(4-methyl-1,3-thiazol-2-yl)-2-(1-oxophthalazin-2-yl)acetamide. One area of interest is the development of more efficient synthesis methods for N-(4-methyl-1,3-thiazol-2-yl)-2-(1-oxophthalazin-2-yl)acetamide, which could make it more widely available for research purposes. Another area of interest is the identification of additional targets for N-(4-methyl-1,3-thiazol-2-yl)-2-(1-oxophthalazin-2-yl)acetamide, which could expand its potential applications in scientific research. Finally, further studies are needed to fully understand the mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-2-(1-oxophthalazin-2-yl)acetamide, which could lead to the development of more targeted therapeutic agents based on this compound.
合成法
N-(4-methyl-1,3-thiazol-2-yl)-2-(1-oxophthalazin-2-yl)acetamide can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 4-methylthiazole with chloroacetyl chloride to form 4-methylthiazol-2-ylacetyl chloride. This intermediate is then reacted with phthalic anhydride in the presence of a base to form the final product, N-(4-methyl-1,3-thiazol-2-yl)-2-(1-oxophthalazin-2-yl)acetamide.
科学的研究の応用
N-(4-methyl-1,3-thiazol-2-yl)-2-(1-oxophthalazin-2-yl)acetamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the anti-inflammatory properties of N-(4-methyl-1,3-thiazol-2-yl)-2-(1-oxophthalazin-2-yl)acetamide. Studies have shown that N-(4-methyl-1,3-thiazol-2-yl)-2-(1-oxophthalazin-2-yl)acetamide can inhibit the production of inflammatory cytokines and chemokines, which are key mediators of inflammation. This makes N-(4-methyl-1,3-thiazol-2-yl)-2-(1-oxophthalazin-2-yl)acetamide a potential therapeutic agent for a range of inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and asthma.
特性
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-(1-oxophthalazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-9-8-21-14(16-9)17-12(19)7-18-13(20)11-5-3-2-4-10(11)6-15-18/h2-6,8H,7H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQHNBKBHQXRNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2C(=O)C3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-fluorophenyl)methyl]-4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B7497559.png)
![2-phenothiazin-10-yl-N-[2-[(2-phenothiazin-10-ylacetyl)amino]ethyl]acetamide](/img/structure/B7497560.png)
![N,1-dimethyl-N-[(4-methylphenyl)methyl]-2-oxopyridine-4-carboxamide](/img/structure/B7497565.png)


![2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7497587.png)
![3,5-dimethyl-N-[3-(trifluoromethoxy)phenyl]-1,2-oxazole-4-sulfonamide](/img/structure/B7497601.png)
![N-[4-nitro-2-(1H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B7497606.png)
![Naphthalen-1-yl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7497611.png)
![3-bromo-N-[(3-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B7497616.png)
![5-bromo-N-[5-[(3,4-difluorophenyl)methyl]-1,3-thiazol-2-yl]furan-3-carboxamide](/img/structure/B7497622.png)

![N-[(2-bromophenyl)methyl]-N-methyl-2-methylsulfonylbenzamide](/img/structure/B7497642.png)
![N-methyl-3-(5-methyl-1,3-dioxoisoindol-2-yl)-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7497655.png)